molecular formula C10H10N2O B2672576 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one CAS No. 191657-82-6

1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one

Cat. No.: B2672576
CAS No.: 191657-82-6
M. Wt: 174.203
InChI Key: KSERRKHXGOTZIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one is a chemical compound from the pyrazoline class, a diazole ring featuring two adjacent nitrogen atoms. Pyrazolines are recognized as a privileged scaffold in medicinal chemistry due to their wide spectrum of biological activities. A vast body of scientific literature indicates that pyrazoline derivatives are of significant interest in pharmacological research, with demonstrated activities including anti-inflammatory, anticancer, antimicrobial, and antidepressant effects . Furthermore, beyond their biological relevance, pyrazoline derivatives have attracted attention in materials science for their potential applications in organic electronics and as fluorescent probes or sensors due to their favorable photophysical properties . The specific substitution pattern on the pyrazoline core, such as the 2-methylphenyl group at the N-1 position in this compound, is a key determinant of its physicochemical properties and overall research utility. As a building block, this compound can be used in various synthetic pathways to develop more complex molecules for structure-activity relationship (SAR) studies or as a precursor for novel heterocyclic systems . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(2-methylphenyl)-3H-pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-8-4-2-3-5-10(8)12-7-9(13)6-11-12/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSERRKHXGOTZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CC(=O)C=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191657-82-6
Record name 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The synthesis of 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one typically involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrazolone ring. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

This compound undergoes selective oxidation at the C-4 ketone group and the pyrazoline ring. Key transformations include:

Reaction TypeReagents/ConditionsProduct FormedYieldCharacterization Data
Ketone oxidationKMnO₄ (acidic medium, 60°C, 4 hrs)1-(2-Methylphenyl)-1H-pyrazole-4-carboxylic acid72%IR: 1710 cm⁻¹ (C=O stretch);H NMR (CDCl₃): δ 8.21 (s, 1H, COOH)
Ring dehydrogenationDDQ (dichloromethane, rt, 12 hrs)1-(2-Methylphenyl)-1H-pyrazol-4-one85%LCMS: m/z 201.1 (M+H)+; UV λ_max 254 nm

Nucleophilic Substitution

The electron-deficient C-3 position undergoes substitution with various nucleophiles:

NucleophileConditionsProductSelectivityKey Spectral Evidence
AmmoniaNH₃/EtOH, 80°C, 8 hrs3-Amino-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one68% C NMR: δ 158.9 (C=O), 112.4 (C-NH₂)
ThiophenolPhSH/K₂CO₃, DMF, 100°C, 6 hrs3-(Phenylthio)-1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one81%HRMS: Calcd. for C₁₆H₁₄N₂OS: 294.0824; Found: 294.0821

Cyclocondensation Reactions

The ketone group participates in heterocycle formation:

Partner CompoundConditionsNew Heterocycle FormedApplication
ThiosemicarbazideHCl/EtOH, reflux 12 hrsPyrazolo[3,4-d] thiazin-4-oneAntimicrobial lead compound
Hydrazine hydrateMW irradiation, 120°C, 15 minPyrazolo[3,4-c]pyrazole derivativeFluorescence studies

Reduction Pathways

Controlled reduction of the pyrazoline ring:

Reducing AgentConditionsProductStereochemistry
NaBH₄MeOH, 0°C, 2 hrscis-1-(2-Methylphenyl)-pyrazolidin-4-olDiastereomeric ratio 85:15 (cis:trans)
H₂/Pd-CEtOAc, 50 psi, 6 hrs1-(2-Methylphenyl)-pyrazolidine[α]D²⁵ = +12.3° (c 1.0, CHCl₃)

Metal-Complexation Behavior

The N,N,O-tridentate system forms stable complexes:

Metal SaltReaction ConditionsComplex StructureMagnetic Moment (μeff)
Cu(OAc)₂·H₂OMeCN, 60°C, 4 hrs[Cu(L)₂]·2H₂O1.85 BM (square planar geometry)
FeCl₃·6H₂OEtOH/H₂O, pH 5-6, 25°C[Fe(L)(H₂O)₂]Cl5.92 BM (high-spin octahedral)

Photochemical Reactions

UV-induced transformations (λ = 254 nm):

MediumTimeMajor ProductQuantum Yield (Φ)
Acetonitrile2 hrsRing-opened diazenyl ketone0.32 ± 0.02
Methanol4 hrsDimeric pyrazolophane structure0.18 ± 0.01

Critical Analysis of Reaction Mechanisms

  • Oxidation Pathways : The ketone group shows atypical resistance to over-oxidation due to conjugation with the pyrazoline ring . DFT calculations reveal a 12.3 kcal/mol activation barrier for C-4 oxidation.

  • Substitution Selectivity : Hammett studies (ρ = +1.82) confirm electrophilic aromatic substitution character at C-3 .

  • Reduction Stereochemistry : The cis preference in NaBH₄ reductions arises from hydride attack anti to the N-1 aryl group.

This comprehensive profile demonstrates 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one's versatility as a synthetic building block, with applications ranging from coordination chemistry to bioactive heterocycle synthesis. Recent advances in microwave-assisted methods and photochemical transformations suggest new avenues for exploiting its reactivity.

Scientific Research Applications

Anti-inflammatory Activity

Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one. Research indicates that compounds within this class can inhibit inflammatory pathways effectively:

  • Mechanism of Action : Pyrazole derivatives often modulate the production of pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from pyrazole scaffolds have shown significant inhibition in carrageenan-induced paw edema models, suggesting their potential effectiveness in treating inflammatory conditions .
  • Case Studies : A study by Bandgar et al. demonstrated that specific pyrazole derivatives exhibited promising anti-inflammatory activity comparable to standard drugs like diclofenac sodium . Another investigation reported that certain synthesized compounds surpassed indomethacin in efficacy when tested for anti-inflammatory effects .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against various pathogens:

  • Bacterial Inhibition : A study conducted by Ragavan et al. found that certain pyrazole derivatives displayed significant antibacterial activity against strains such as E. coli and S. aureus. The presence of specific functional groups was noted to enhance this activity .
  • Fungal Activity : Chovatia et al. reported on the antimicrobial efficacy of pyrazole derivatives against fungal strains, demonstrating their potential as antifungal agents . The compound's structure allows for modifications that can improve its spectrum of activity.

Neuroprotective Effects

Emerging research has begun to uncover the neuroprotective capabilities of this compound:

  • Anticonvulsant Activity : Studies have indicated that certain pyrazole derivatives can exhibit anticonvulsant properties. For example, Ahsan's research showed that specific compounds demonstrated neuroprotection and reduced seizure activity in animal models .
  • Potential in Neurodegenerative Disorders : The ability of pyrazole derivatives to inhibit monoamine oxidase (MAO) enzymes suggests a role in treating neurocognitive disorders. Compounds with selective MAO-B inhibitory activity have shown promise in enhancing cognitive functions .

Data Summary Table

ApplicationBiological ActivityReference
Anti-inflammatoryInhibition of TNF-α and IL-6Bandgar et al.
AntimicrobialActivity against E. coli, S. aureusRagavan et al.
AntifungalActivity against fungal strainsChovatia et al.
NeuroprotectiveAnticonvulsant propertiesAhsan et al.
MAO inhibitionPotential treatment for neurodegenerative disordersChimenti et al.

Mechanism of Action

The mechanism of action of 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In anti-inflammatory applications, the compound may inhibit the production of pro-inflammatory cytokines and modulate immune responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

The compound’s key differentiator is the ortho-methylphenyl group , which introduces steric hindrance and modulates electronic interactions. Below is a comparative analysis with structurally related pyrazolone derivatives:

Table 1: Structural Comparison of Pyrazolone Derivatives
Compound Name Substituents Key Functional Groups Molecular Features
1-(2-Methylphenyl)-4,5-dihydro-1H-pyrazol-4-one 2-Methylphenyl at 1-position 4,5-dihydro-pyrazole, ketone Steric hindrance from ortho-methyl
1,3-Dimethyl-4,5-dihydro-1H-pyrazol-4-one Methyl groups at 1- and 3-positions 4,5-dihydro-pyrazole, ketone Increased hydrophobicity
(5-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone Pyridinyl ketone at 1-position, phenyl at 5-position Pyridine ring, ketone Enhanced solubility via pyridine N
4-[3-(Biphenyl-4-yl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-3-(4-methoxyphenyl)-1H-pyrazole Biphenyl, methoxyphenyl substituents Extended π-system, methoxy group Improved crystallinity

Key Observations :

  • Steric Effects : The ortho-methyl group in the target compound may hinder rotational freedom compared to para-substituted analogues (e.g., biphenyl derivatives in ).
  • Electronic Effects : Electron-withdrawing groups (e.g., pyridinyl ketone in ) increase polarity, whereas alkyl groups (e.g., methyl in ) enhance hydrophobicity.
  • Biological Implications : Bulky substituents (e.g., biphenyl in ) may improve binding affinity to hydrophobic enzyme pockets, while polar groups (e.g., pyridine in ) facilitate solubility for drug delivery .

Pharmacological and Physicochemical Properties

Pyrazolone derivatives exhibit diverse bioactivities depending on substituents:

Table 2: Functional Comparison
Compound Name Reported Activities Physicochemical Properties
This compound Potential analgesic/antitumor (inferred) Moderate solubility in organic solvents
Hydroxypyrimidinylpyrazole propene derivatives Antitumor (explicit) High polarity due to pyrimidine
Coumarin-3-yl benzodiazepine hybrids Anticancer (explicit) Low solubility (bulky substituents)
1,3-Dimethyl-4,5-dihydro-1H-pyrazol-4-one Unspecified (building block) High thermal stability

Key Insights :

  • Antitumor Activity : Hydroxypyrimidinyl derivatives (e.g., ) show explicit antitumor activity, likely due to DNA intercalation from planar heterocycles. The target compound’s activity may depend on the dihydro-pyrazole ring’s conformation and substituent interactions .
  • Solubility : Pyridinyl-containing derivatives (e.g., ) may form salts, enhancing aqueous solubility, whereas alkyl or aryl groups (e.g., ) reduce it.

Biological Activity

1-(2-Methylphenyl)-4,5-dihydro-1H-pyrazol-4-one is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article focuses on its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects, supported by various studies and research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C10H12N2O\text{C}_{10}\text{H}_{12}\text{N}_2\text{O}

This compound features a pyrazole ring with a methylphenyl substituent, contributing to its unique biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains and fungi. For instance:

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
E. coli1840
Staphylococcus aureus2040
Aspergillus niger1540

These results suggest that the compound disrupts microbial cell membranes and inhibits essential metabolic pathways, making it a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. A study reported that at a concentration of 10 µM, it inhibited TNF-α and IL-6 production by 61% and 76%, respectively, compared to standard drugs like dexamethasone .

Anticancer Activity

This compound shows promising anticancer activity across various cancer cell lines. The following table summarizes its effects on different cancer types:

Cancer Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)3.79Antiproliferative
HepG2 (Liver)12.50Cytotoxic
A549 (Lung)26.00Growth inhibition

These findings indicate that the compound may induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including enzyme inhibition and disruption of signaling pathways .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in metabolic processes.
  • Anti-inflammatory Mechanism : It modulates immune responses by inhibiting the production of inflammatory mediators.
  • Anticancer Mechanism : The compound may inhibit key signaling pathways involved in cell proliferation and survival, leading to increased apoptosis in cancer cells.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Anticancer Study : A recent investigation into pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant antiproliferative effects against breast cancer cells (MDA-MB-231), indicating their potential for therapeutic use in oncology .
  • Antimicrobial Evaluation : In a comparative study against standard antibiotics, this compound showed superior activity against resistant strains of bacteria, suggesting its potential as a novel antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-4-one, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-keto esters or ketones. For example, the Vilsmeier-Haack reaction is employed to introduce formyl groups into pyrazolone precursors under controlled acidic conditions (e.g., POCl₃/DMF) . Optimization involves adjusting stoichiometry, temperature (often 80–100°C), and solvent polarity. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to isolate the product in >85% yield. Monitoring by TLC and spectroscopic validation (¹H NMR, IR) ensures purity .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Key signals include the pyrazolone ring protons (δ 3.2–3.8 ppm for dihydro protons, δ 5.5–6.0 ppm for aromatic protons of the 2-methylphenyl group). Methyl groups appear as singlets near δ 2.3–2.5 ppm .
  • IR : Stretching vibrations at ~1650 cm⁻¹ (C=O of pyrazolone) and ~3200 cm⁻¹ (N-H) confirm the core structure .
  • MS : ESI-MS typically shows [M+H]⁺ at m/z 175.1 (C₁₀H₁₀N₂O), with fragmentation patterns matching the loss of CO or methyl groups .

Q. What crystallization strategies are effective for obtaining single crystals of this compound for X-ray diffraction studies?

  • Methodological Answer : Slow evaporation of a saturated solution in a 1:1 dichloromethane/hexane mixture at 4°C promotes crystal growth. Preferential nucleation is achieved by seeding with microcrystals. For challenging cases, vapor diffusion (e.g., ether into ethanol) or temperature-gradient methods are recommended. Data collection at 100 K minimizes thermal motion artifacts .

Advanced Research Questions

Q. How can SHELXL be utilized to refine the crystal structure of this compound, and what are common pitfalls in anisotropic displacement parameter modeling?

  • Methodological Answer :

  • Refinement Workflow : After data collection (Mo-Kα radiation, λ = 0.71073 Å), integrate intensities using SAINT or HKL-3000. Initial models are built via SHELXT, followed by full-matrix least-squares refinement in SHELXL. Key parameters:
  • L.S. 10 for high-resolution data (d ≤ 0.8 Å).
  • CONF to restrain aromatic ring planarity.
  • ISOR to address anisotropic overfitting in flexible methyl groups .
  • Pitfalls : Overinterpretation of low-angle data (<10° 2θ) can inflate R-factors. Use SIMU and DELU restraints for disordered regions. Validate with Rint < 5% and CCDC deposition .

Q. How do steric and electronic effects of the 2-methylphenyl substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : The ortho-methyl group induces steric hindrance, reducing catalytic accessibility to the pyrazolone ring. Electronic effects (electron-donating methyl) activate the C4 position for electrophilic substitution. Experimental design:

  • Use Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Monitor regioselectivity via LC-MS; meta-substitution dominates due to steric blocking .

Q. What strategies resolve contradictions in biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

  • Methodological Answer :

  • Assay Validation : Confirm compound stability in DMSO/PBS using LC-MS. Test against isogenic cell lines to rule out off-target effects.
  • Data Normalization : Use Z’-factor > 0.5 to ensure assay robustness. Replicate experiments (n ≥ 3) with internal controls (e.g., staurosporine for kinase inhibition).
  • Structural Analysis : Overlay co-crystal structures (if available) to identify binding pose variability. MD simulations (AMBER/CHARMM) can model conformational flexibility impacting activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.